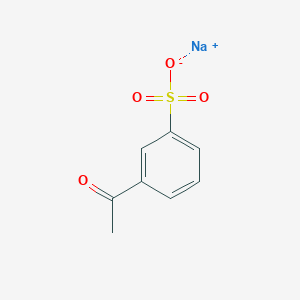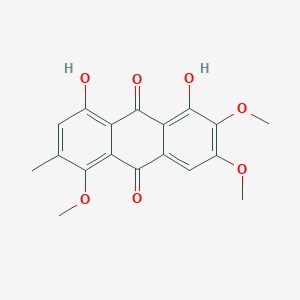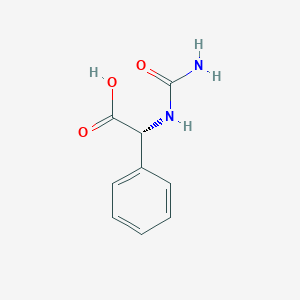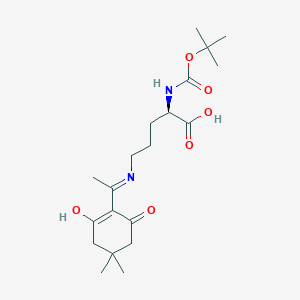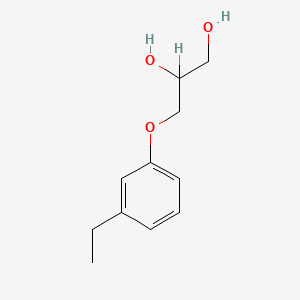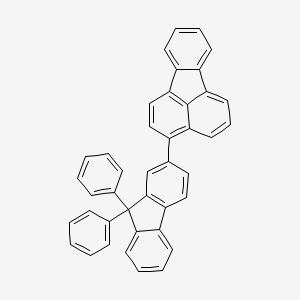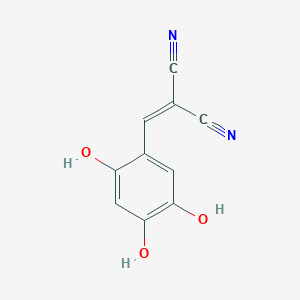
1-Ethoxycarbonyl-d-phe-pro-2(4-aminobutyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s chemical formula is C~21~H~33~N~5~O~4~ with an average mass of 419.518 Da .
1-Ethoxycarbonyl-d-phe-pro-2(4-aminobutyl)hydrazine: is a small molecule belonging to the class of .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for preparing this compound are not readily available in the literature.
- Industrial production methods remain undisclosed.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and major products is lacking.
- Common reagents and conditions for these reactions are not documented.
Scientific Research Applications
- Despite limited data, we can explore potential applications:
Chemistry: Investigate its role as a building block in peptide synthesis.
Biology: Explore its impact on cellular processes or as a potential drug candidate.
Medicine: Assess its pharmacological properties and therapeutic potential.
Industry: Investigate any industrial applications, although specifics are scarce.
Mechanism of Action
- Unfortunately, the precise mechanism by which this compound exerts its effects remains unknown.
- Molecular targets and pathways involved have not been elucidated.
Comparison with Similar Compounds
- While direct comparisons are challenging due to limited information, we can highlight its uniqueness.
- Similar compounds are not explicitly listed, but further research may reveal related analogs.
Properties
Molecular Formula |
C21H33N5O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl N-[(2R)-1-[(2S)-2-[(4-aminobutylamino)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H33N5O4/c1-2-30-21(29)24-17(15-16-9-4-3-5-10-16)20(28)26-14-8-11-18(26)19(27)25-23-13-7-6-12-22/h3-5,9-10,17-18,23H,2,6-8,11-15,22H2,1H3,(H,24,29)(H,25,27)/t17-,18+/m1/s1 |
InChI Key |
AEHSFPPTWRQOFS-MSOLQXFVSA-N |
Isomeric SMILES |
CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NNCCCCN |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NNCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


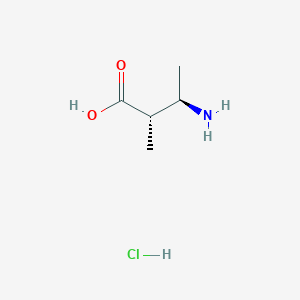

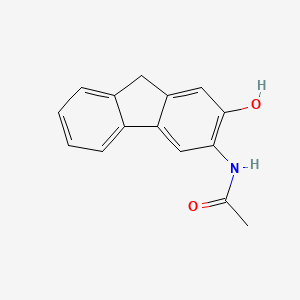
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)

